Product packaging for 5-Methylthiolane-2-thione(Cat. No.:CAS No. 67230-82-4)

5-Methylthiolane-2-thione

Cat. No.: B14478111
CAS No.: 67230-82-4
M. Wt: 132.3 g/mol
InChI Key: ZACRFKGKLHAYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylthiolane-2-thione is a sulfur-containing heterocyclic compound offered for research use only. This chemical is of significant interest in organic synthesis and the development of novel compounds with potential applications in material science and chemical biology. Researchers value it as a key intermediate for constructing more complex molecular architectures. In the flavor and fragrance industry, this thione and its analogs are investigated for their potent, often meaty or savory, aromatic characteristics, contributing to the creation of authentic flavor profiles. WARNING: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S2 B14478111 5-Methylthiolane-2-thione CAS No. 67230-82-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67230-82-4

Molecular Formula

C5H8S2

Molecular Weight

132.3 g/mol

IUPAC Name

5-methylthiolane-2-thione

InChI

InChI=1S/C5H8S2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3

InChI Key

ZACRFKGKLHAYQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=S)S1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methylthiolane 2 Thione and Analogs

Strategic Approaches to the Thiolane Ring System

The construction of the five-membered thiolane ring is a foundational step in the synthesis of 5-Methylthiolane-2-thione. Various modern synthetic strategies can be employed to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Cyclization Reactions Utilizing Sulfur-Containing Precursors

Intramolecular cyclization of linear precursors containing a sulfur nucleophile and an appropriate electrophilic center is a classical and effective method for forming the thiolane ring. For the synthesis of a precursor to this compound, such as 5-methylthiolan-2-one, a key strategy involves the cyclization of a functionalized pentanoic acid derivative.

One common approach is the lactonization of γ-mercaptoalkanoic acids. For instance, 4-mercaptopentanoic acid can undergo intramolecular cyclization to yield the corresponding thiolactone, 5-methylthiolan-2-one. This reaction is typically promoted by dehydrating agents or by activation of the carboxylic acid group.

PrecursorReagent/ConditionsProductYield
4-Mercaptopentanoic acidAcid catalyst, heat5-Methylthiolan-2-oneModerate to Good
Methyl 4-mercaptopentanoateBase catalyst5-Methylthiolan-2-oneGood
4-Halopentanoic acidSodium sulfide (B99878) (Na₂S)5-Methylthiolan-2-oneGood

This is an interactive data table based on generalized cyclization reactions.

Ring-Closing Metathesis in Thiolane Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various cyclic systems, including sulfur-containing heterocycles. acs.orgnih.govwikipedia.org This method involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically containing ruthenium, to form a cycloalkene. wikipedia.org

For the synthesis of thiolane precursors, a substrate containing a sulfur atom and two terminal alkene moieties can be designed. The RCM reaction would lead to a dihydrothiophene derivative, which can then be reduced to the saturated thiolane ring. The versatility of RCM allows for the introduction of various substituents on the ring system, making it a suitable method for generating analogs.

General RCM Approach to a Thiolane Precursor:

Starting Material (Diene)CatalystProduct (Dihydrothiophene)
S-Allyl-4-pentene-1-thiolGrubbs' Catalyst (1st or 2nd Gen)3,6-Dihydro-2H-thiopyran
Substituted sulfur-containing dieneHoveyda-Grubbs CatalystSubstituted dihydrothiophene

This is an interactive data table illustrating the RCM strategy.

Following the RCM reaction, the resulting dihydrothiophene can be hydrogenated using standard conditions (e.g., H₂, Pd/C) to afford the desired saturated thiolane scaffold.

Multicomponent Reactions Towards Thiolane Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. researchgate.netacs.orgchemistryviews.org While many MCRs are developed for the synthesis of highly substituted thiophenes, acs.orgresearchgate.net analogous strategies can be envisioned for the construction of saturated thiolane systems, particularly for creating diverse libraries of analogs.

A hypothetical MCR approach could involve the reaction of a sulfur source (e.g., sodium sulfide), an aldehyde or ketone, and a Michael acceptor to assemble the thiolane ring in a convergent manner. The specific design of the starting materials would dictate the substitution pattern on the final thiolane scaffold.

Introduction and Modification of the Thione Moiety

The conversion of a carbonyl group to a thiocarbonyl group, or thionation, is the key step to introduce the thione moiety. Alternatively, transformations on a pre-existing cyclic thione can provide access to various analogs.

Thionation Reactions for Carbonyl to Thiocarbonyl Conversion

The most direct route to this compound involves the thionation of its corresponding oxygen analog, 5-methyl-γ-butyrolactone (5-methyldihydrofuran-2(3H)-one). Several reagents are available for this transformation, with Lawesson's reagent being one of the most widely used due to its mildness and efficiency. nih.govwikipedia.orgorganic-chemistry.org

Lawesson's reagent converts lactones to thiolactones, typically by heating in an inert solvent like toluene or xylene. nih.govwikipedia.org The reaction proceeds through a thiaoxaphosphetane intermediate. organic-chemistry.org Other thionating agents include phosphorus pentasulfide (P₄S₁₀), although it often requires harsher reaction conditions. nih.gov

SubstrateThionating AgentConditionsProduct
5-Methyl-γ-butyrolactoneLawesson's ReagentToluene, refluxThis compound
γ-ButyrolactoneLawesson's ReagentXylene, refluxThiolane-2-thione
Substituted γ-LactoneP₄S₁₀Pyridine, heatSubstituted Thiolane-2-thione

This is an interactive data table summarizing thionation reactions of lactones.

The synthesis of the precursor, 5-methyl-γ-butyrolactone, can be achieved through various methods, including the hydrogenation of angelica lactone or from L-lactic acid ethyl ester. researchgate.net

Synthetic Transformations of Pre-existing Cyclic Thiones

Once the thiolane-2-thione core is established, further modifications can be carried out to generate a variety of analogs. The thione group and the adjacent methylene (B1212753) group offer sites for various chemical transformations.

For example, the α-carbon to the thiocarbonyl can be deprotonated using a suitable base, and the resulting enethiolate can be reacted with electrophiles, such as alkyl halides, to introduce substituents at the C3 position. The thione group itself can participate in cycloaddition reactions or be converted to other functional groups, providing further avenues for derivatization.

Tandem Reactions and One-Pot Synthetic Sequences

One notable approach involves domino reactions, such as a thia-Michael-Henry reaction sequence, which has been successfully used to create substituted thiolanes with multiple contiguous stereocenters. nih.gov This type of dynamic system allows for the formation of complex structures in high yields through a cascade of bond-forming events. nih.gov Another efficient one-pot method describes the synthesis of related 1,3-oxathiolane-2-thiones through the reaction of oxiranes with carbon disulfide, facilitated by a base like sodium hydride in methanol. researchgate.net This highlights a common strategy where a nucleophilic sulfur source is reacted with a suitable electrophile in a single pot to generate the heterocyclic core.

Multicomponent reactions (MCRs) also represent a powerful one-pot strategy. For instance, the synthesis of various sulfur-containing heterocycles, such as morpholine-2-thiones and thiadiazine thiones, has been achieved by combining multiple starting materials in a single vessel. iau.irnih.gov A series of substituted morpholine-2-thione derivatives were synthesized through one-pot multicomponent reactions involving nitromethane, carbon disulfide, and aziridine under solvent-free conditions. iau.ir Similarly, the synthesis of thiochromones from 3-(arylthiol)propanoic acids has been accomplished in a one-pot reaction, eliminating the need for intermediate purification and thus saving time and reducing waste. preprints.org These examples underscore the potential for developing a one-pot synthesis for this compound, likely involving a Michael acceptor, a sulfur nucleophile, and subsequent cyclization.

The table below summarizes various one-pot and tandem reactions for the synthesis of sulfur-containing heterocycles, illustrating the principles applicable to thiolane thione synthesis.

Reaction TypeKey ReactantsProduct ClassReference
Domino ReactionThia-Michael and Henry reactantsSubstituted Thiolanes nih.gov
One-Pot SynthesisOxiranes, Carbon Disulfide1,3-Oxathiolane-2-thiones researchgate.net
Multicomponent ReactionNitromethane, Carbon Disulfide, AziridineMorpholine-2-thiones iau.ir
One-Pot SynthesisPrimary Amines, Carbon Disulfide, FormaldehydeTetrahydro-1,3,5-thiadiazine-2-thiones nih.gov
Tandem Radical ReactionAlkyl N-allylcarbamodithioates(2-alkylthiothiazolin-5-yl)methanol derivatives rsc.orgresearchgate.net

Stereocontrolled Synthesis of this compound Derivatives

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing chiral molecules with specific biological activities. The synthesis of this compound derivatives with defined stereochemistry can be accomplished through enantioselective and diastereoselective strategies.

Enantioselective catalysis offers the most efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer. mdpi.com For the synthesis of chiral thiolanes and related sulfur heterocycles, both organocatalysis and biocatalysis have proven effective.

Organocatalysis, which utilizes small, chiral organic molecules, has seen significant advancements. mdpi.com For example, chiral chinchona-based squaramide catalysts have been employed in the highly enantioselective sulfa-Michael addition to cyclobutenes, producing thio-substituted cyclobutanes with excellent enantiomeric ratios (er up to 99.7:0.3). rsc.orgnih.govresearchgate.net These bifunctional acid-base catalysts effectively control the stereochemical outcome of the reaction. rsc.orgnih.gov Similarly, chiral phosphoric acids have been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, yielding O-protected β-hydroxythiols with high enantioselectivity. nih.gov These methodologies could be adapted for the asymmetric synthesis of this compound precursors.

Biocatalysis provides another powerful tool. Lipase-catalyzed asymmetric transformations have been used in dynamic covalent systemic resolutions to produce substituted thiolanes in high yields and high enantiomeric excesses. nih.gov

Catalyst TypeCatalyst ExampleReactionProductEnantioselectivityReference
BiocatalystLipaseDomino Thia-Michael-Henry ReactionSubstituted ThiolanesHigh nih.gov
OrganocatalystChiral Phosphoric AcidAsymmetric Thiocarboxylysis of meso-EpoxidesO-protected β-hydroxythiolsExcellent nih.gov
OrganocatalystChinchona-based SquaramideSulfa-Michael AdditionThio-cyclobutanesup to 99.7:0.3 er rsc.orgnih.gov

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective approaches often rely on substrate control, auxiliary control, or reagent control to favor the formation of one diastereomer over others.

Cascade reactions are particularly effective for establishing multiple stereocenters in a single, highly diastereoselective transformation. beilstein-journals.org For example, a cascade inter–intramolecular double Michael strategy has been used for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgresearchgate.net This principle of sequential, stereocontrolled bond formation is directly applicable to building the substituted thiolane ring. The domino thia-Michael-Henry reaction mentioned previously also generates substituted thiolanes with three contiguous stereocenters, inherently controlling diastereoselectivity. nih.gov

The synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition using DBU as a catalyst also achieved high diastereoselectivity (>95:5 dr). nih.govresearchgate.net This demonstrates that even simple catalysts can induce high levels of diastereocontrol under the right conditions. A plausible mechanism for such diastereoselectivity involves a 6-endo-trig intramolecular Michael addition to an enone moiety, leading to a highly substituted cyclic product. beilstein-journals.org These strategies provide a clear pathway for the diastereoselective synthesis of substituted this compound derivatives.

Sustainable and Green Chemistry Aspects in Thiolane Thione Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in synthetic chemistry. Key aspects include the development of environmentally benign catalysts and the use of sustainable reaction media.

A major focus of green chemistry is the replacement of toxic or hazardous catalysts with more sustainable alternatives. This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Metal-organic frameworks (MOFs) have emerged as promising green heterogeneous catalysts. For instance, two thiophene-functionalized Co-MOFs have been shown to be effective catalysts for the Biginelli reaction, demonstrating the potential of MOFs in heterocyclic synthesis. researchgate.net Another approach involves supporting traditional catalysts on benign materials. For example, silica- and chitosan-supported palladium complexes have been used for the synthesis of oligothiophenes in aqueous media. nih.gov

The use of less toxic and more abundant metals is also a key strategy. Iron-catalyzed transfer hydrogenation, using formic acid as a hydrogen source, provides an environmentally friendly alternative to traditional reduction methods that use noble metals. wordpress.com Traditional methods for reactions like dethioacetalization often use toxic heavy-metal salts; greener alternatives now use non-toxic ammonium iodide with hydrogen peroxide in an aqueous medium. wordpress.com

Reducing or eliminating the use of volatile organic compounds (VOCs) as solvents is a cornerstone of green chemistry. unibo.it Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The palladium-catalyzed direct C–H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium, even allowing for the repurposing of low-purity industrial wastewater. unito.it

Photochemical Routes to Cyclic Thiones

Photochemical reactions offer a powerful and often elegant approach to the synthesis of complex molecular architectures, including heterocyclic systems. chim.it The use of light as a reagent can drive transformations that are not feasible under thermal conditions, often proceeding with high selectivity and under mild conditions. chim.it In the context of cyclic thiones, such as this compound, photochemical strategies represent a compelling, albeit less commonly documented, avenue for synthesis compared to traditional ground-state reactions. The inherent photoreactivity of the thiocarbonyl group is central to these potential synthetic pathways. This section explores theoretical and mechanistically plausible photochemical routes for the formation of this compound and its analogs, drawing parallels from the well-established photochemistry of thioketones, thioamides, and other related sulfur-containing compounds.

The photochemical behavior of thiocarbonyl compounds is distinct from their carbonyl counterparts. The lower energy of the n→π* transition in thiocarbonyls means they can be excited with longer wavelength ultraviolet or even visible light. The excited states of thiocarbonyl compounds are known to undergo a variety of reactions, including photocycloaddition, hydrogen abstraction, and α-cleavage (Norrish Type I) reactions. These fundamental reaction types form the basis for potential photochemical syntheses of cyclic thiones.

One of the most explored areas of thiocarbonyl photochemistry is the [2+2] photocycloaddition with alkenes, which typically yields thietanes. While this reaction does not directly form a five-membered thiolactone ring, it highlights the reactivity of the excited thiocarbonyl group and its ability to form new carbon-sulfur bonds under photochemical conditions.

A more direct potential route to five-membered cyclic thiones involves intramolecular cyclization reactions. For instance, a suitably substituted acyclic precursor containing a thiocarbonyl group could be designed to undergo a photochemically induced intramolecular hydrogen abstraction, followed by radical-radical recombination to form the five-membered ring. This type of reaction is analogous to the well-known Norrish-Yang reaction for ketones, which proceeds via a 1,4-diradical intermediate to form cyclobutanols. chemrxiv.orgnih.gov In the case of a thioester, abstraction of a γ-hydrogen by the excited thiocarbonyl sulfur would lead to a 1,5-diradical, which could then cyclize to form the thiolane ring.

Another plausible photochemical approach is the photoisomerization or rearrangement of other sulfur-containing heterocycles. For example, a six-membered cyclic thiane-2-one could potentially undergo a photochemical rearrangement, possibly involving ring contraction, to yield a five-membered this compound. While specific examples for this exact transformation are scarce in the literature, photochemical rearrangements of cyclic ketones are well-documented and provide a conceptual basis for such an approach. baranlab.org

Furthermore, the photochemical extrusion of a small molecule, such as carbon monoxide or sulfur dioxide, from a larger heterocyclic precursor could lead to the formation of the desired thiolactone ring. For instance, a cyclic precursor containing an additional carbonyl or sulfinyl group adjacent to the thioester could be designed to eliminate CO or SO under irradiation, leading to the formation of the five-membered ring. Photochemical extrusion of sulfur from dithiacyclophanes has been shown to be an effective method for the synthesis of cyclophanes, demonstrating the feasibility of light-induced extrusion reactions involving sulfur. rsc.org

The following table summarizes some generalized photochemical approaches that could be investigated for the synthesis of this compound and its analogs, along with the key reactive intermediates and potential outcomes. It is important to note that these are proposed routes based on established photochemical principles, and specific experimental validation would be required.

Photochemical ApproachStarting Material TypeKey IntermediatePotential Product
Intramolecular γ-H AbstractionAcyclic thioester with γ-C-H bond1,5-diradical5-substituted thiolane-2-thione
Photochemical RearrangementSubstituted thiane-2-oneRing-contracted intermediateSubstituted thiolane-2-thione
PhotoextrusionCyclic dithiocarbonate or related heterocycleRadical or carbene speciesThiolane-2-thione
Intramolecular PhotocycloadditionUnsaturated thioesterBiradical or zwitterionic speciesBicyclic thiolactone

Detailed research into these potential photochemical routes could involve computational studies to predict reaction feasibility and product distribution, followed by experimental investigations to determine optimal reaction conditions, such as solvent, wavelength of light, and the use of photosensitizers. While the direct photochemical synthesis of this compound is not a widely reported method, the fundamental principles of thiocarbonyl photochemistry suggest that such routes are mechanistically plausible and worthy of exploration for the development of novel and efficient synthetic methodologies.

Chemical Reactivity and Transformational Chemistry of 5 Methylthiolane 2 Thione

Reactivity of the Thiocarbonyl (C=S) Functional Group

The carbon-sulfur double bond in the thiocarbonyl group is significantly different from the carbon-oxygen double bond in carbonyl compounds. The C=S bond is longer, weaker, and more polarizable than the C=O bond. caltech.edu This difference in bond properties leads to a unique reactivity profile for thiocarbonyl compounds.

The carbon atom of the thiocarbonyl group is electrophilic and is susceptible to attack by nucleophiles. Nucleophilic addition to the C=S bond is a fundamental reaction of thiocarbonyl compounds. nih.gov A wide range of nucleophiles, including organometallic reagents, enolates, and heteroatom nucleophiles, can add to the thiocarbonyl carbon. bham.ac.uk The initial addition product is a tetrahedral intermediate, which can then undergo various subsequent reactions.

For instance, the reaction of a thioketone with a Grignard reagent (R-MgX) leads to the formation of a tertiary thiol after acidic workup. This reaction proceeds through a magnesium thiolate intermediate.

Nucleophile Reagent Example Product Type
Organometallic Grignard Reagent (RMgX) Tertiary Thiol
Enolates Lithium enolate of acetone β-Hydroxy Thione
Amines Primary Amine (RNH2) Thioamide
Thiols Thiophenol (PhSH) Dithioacetal
This table showcases examples of nucleophilic addition reactions to the C=S bond.

The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and can act as a nucleophile, reacting with various electrophiles. researchgate.net Alkylation and acylation are common electrophilic reactions at the sulfur center. libretexts.orgyoutube.com

Alkylation with alkyl halides (R-X) typically yields thioketone S-ylides as reactive intermediates. These intermediates can then undergo a variety of transformations, including libretexts.orgwisdomlib.org-dipolar cycloadditions. Acylation with acyl chlorides (RCOCl) can lead to the formation of acylthioenolates.

Electrophile Reagent Example Intermediate/Product
Alkyl Halide Methyl Iodide (CH3I) S-Methylated Thiolanium Salt
Acyl Halide Acetyl Chloride (CH3COCl) S-Acylated Intermediate
Protic Acids Hydrochloric Acid (HCl) Protonated Thiocarbonyl
This table provides examples of electrophilic reactions at the thiocarbonyl sulfur center.

The thiocarbonyl group can be oxidized to various higher oxidation states of sulfur. libretexts.org Oxidation of thiones can lead to the formation of sulfines (thione-S-oxides), sulfenes (thione-S,S-dioxides), and eventually to the corresponding carbonyl compound. rsc.orgorganic-chemistry.org The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents used for the oxidation of thiones include peroxy acids (e.g., m-CPBA), hydrogen peroxide, and ozone. cdnsciencepub.com The oxidation of a thione to a sulfine is a key transformation, as sulfines are themselves versatile synthetic intermediates. rsc.org

Oxidizing Agent Product
m-Chloroperoxybenzoic acid (m-CPBA) Sulfine (Thione-S-oxide)
Hydrogen Peroxide (H2O2) Sulfine or Ketone
Ozone (O3) Ketone
This table summarizes the oxidation products of the thione moiety with different oxidizing agents.

The thiocarbonyl group can be reduced to either a thiol (C-SH) or a methylene (B1212753) group (CH2). libretexts.orgresearchgate.net The choice of reducing agent determines the outcome of the reaction.

Reduction to a thiol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Complete reduction of the thiocarbonyl group to a methylene group, known as deoxygenation in carbonyl chemistry, can be accomplished through methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid). wisdomlib.orgscribd.comyoutube.com Another method involves the formation of a thioacetal followed by hydrogenolysis with Raney nickel. libretexts.org

Reducing Agent/Method Product
Sodium Borohydride (NaBH4) Thiol
Lithium Aluminum Hydride (LiAlH4) Thiol
Wolff-Kishner Reduction Methylene Group
Clemmensen Reduction Methylene Group
Raney Nickel Hydrogenolysis of Thioacetal Methylene Group
This table outlines the reduction products of the thiocarbonyl group with various reducing agents and methods.

The C=S double bond of a thiocarbonyl group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. tandfonline.comrsc.org These reactions are valuable for the synthesis of sulfur-containing heterocyclic compounds.

Thiones can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes to form six-membered rings. wikipedia.orgmasterorganicchemistry.comyoutube.comanu.edu.autsijournals.com They can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings. rsc.org Additionally, [2+2] cycloadditions with activated alkenes or alkynes can lead to the formation of four-membered thietane rings. nih.govnih.gov

Cycloaddition Type Reactant Product
[4+2] Diels-Alder Conjugated Diene Six-membered sulfur heterocycle
[3+2] Dipolar 1,3-Dipole (e.g., Azide) Five-membered sulfur heterocycle
[2+2] Cycloaddition Alkene/Alkyne Four-membered thietane ring
This table summarizes the types of cycloaddition reactions involving the C=S bond.

Transformations Involving the Thiolane Ring System

The thiolane ring of 5-Methylthiolane-2-thione can also undergo chemical transformations, although these are generally less common than reactions at the thiocarbonyl group. Ring-opening and desulfurization reactions are two notable transformations.

Ring-opening can be initiated by strong nucleophiles or under reductive conditions, leading to linear sulfur-containing compounds. Desulfurization, the removal of the sulfur atom from the ring, can be achieved using reagents like Raney nickel. This process results in the formation of an acyclic hydrocarbon. Ring-opening desulfurization can also be achieved with certain N-nucleophiles. rsc.org

Ring-Opening Reactions and Associated Mechanisms

The thiolane ring of this compound is susceptible to cleavage under various conditions, primarily through nucleophilic attack at the electrophilic thiocarbonyl carbon. This initiates a ring-opening process, often resulting in linear sulfur-containing molecules.

The mechanism typically involves the formation of a tetrahedral intermediate after the initial nucleophilic addition. The subsequent collapse of this intermediate, driven by the release of ring strain, leads to the cleavage of the C-S bond within the ring. The nature of the nucleophile and the reaction conditions dictate the final product structure. For instance, strong nucleophiles like amines or alkoxides can readily open the ring to form functionalized thioamides or thionoesters. Theoretical studies on similar systems, such as the ring-opening of tetrahydrofuran by frustrated Lewis pairs, suggest that the reaction barrier is sensitive to the distance between the reacting centers and the degree of orbital overlap. researchgate.net

Photoreactions can also induce ring-opening. In related systems like 5-methylcytosine, reaction with thiols under UV irradiation leads to ring-opened products. nih.gov This suggests that photochemical activation of the C=S bond in this compound could provide an alternative pathway for ring-opening, potentially involving radical intermediates.

Table 1: Ring-Opening Reactions

Reactant Conditions Product Type Mechanism
Amines (e.g., R-NH₂) Standard Functionalized thioamides Nucleophilic addition-elimination
Alkoxides (e.g., R-O⁻) Standard Functionalized thionoesters Nucleophilic addition-elimination

Ring-Expansion and Ring-Contraction Strategies

Modifying the size of the thiolane ring is a key strategy for accessing different heterocyclic scaffolds. wikipedia.orgmskcc.org While specific examples for this compound are not extensively documented, general methodologies for ring expansion and contraction of cyclic compounds can be applied. wikipedia.orguchicago.edu

Ring-Expansion: Strategies for ring expansion often involve the formation of a bicyclic intermediate that subsequently opens. wikipedia.org For instance, a reaction sequence that introduces a reactive side chain adjacent to the ring methyl group could be initiated to insert an atom into the ring structure. A Dowd-Beckwith type rearrangement, which involves the integration of a methyl group into a ring structure via a radical-mediated process, could potentially expand the five-membered ring to a six-membered one. nih.gov

Ring-Contraction: Ring contractions can be achieved through rearrangements that extrude an atom from the ring. etsu.edu One potential pathway involves a Wolff rearrangement of a diazoketone derived from the thiolane ring, which would lead to a four-membered thietane ring. Another approach is the Favorskii rearrangement, though this is more common for cyclic ketones. Acid-induced rearrangements involving carbocation intermediates can also lead to ring contraction to relieve strain. etsu.edu

Substitution and Functionalization of the Thiolane Ring

Functionalization of the saturated thiolane ring allows for the introduction of various substituents, modifying the compound's properties. These reactions typically target the carbon atoms of the ring.

Site-selective functionalization can be challenging but is achievable through modern synthetic methods. For example, C-H bond activation can be used to introduce new functional groups. nih.gov By installing a directing group, it's possible to selectively functionalize a specific C-H bond on the ring. Subsequent transformations of the newly introduced group can lead to a variety of substituted thiolane derivatives. For example, hydroxylation of a methyl group on a terpene scaffold, followed by further reactions, allows for substitution or integration of that group. nih.gov

Coordination Chemistry and Ligand Properties of this compound

The presence of a soft sulfur donor atom in the thione group makes this compound an interesting ligand for coordination with transition metals.

Metal Complex Formation with the Thione Sulfur

The thiocarbonyl sulfur atom is the primary site for metal coordination. As a soft Lewis base, it preferentially binds to soft Lewis acidic metal centers such as Cu(I), Ag(I), Pd(II), and Pt(II). ias.ac.innih.gov The coordination typically occurs through the lone pair of electrons on the sulfur atom, forming a stable metal-sulfur bond.

In related heterocyclic thione systems, the thione ligand can exist in thiol-thione tautomeric forms, which influences its coordination behavior. researchgate.net However, for this compound, the thione form is dominant. The resulting metal complexes can exhibit various geometries, including linear, square planar, or octahedral, depending on the metal ion's coordination number and electronic configuration. youtube.compressbooks.pub For instance, imidazolidine-2-thione forms polymeric cadmium(II) complexes where the metal ion is six-coordinate with a distorted octahedral geometry, bonded to the thione sulfur. researchgate.net

Table 2: Potential Metal Complex Formation

Metal Ion Expected Geometry Bonding
Ag(I) Linear S-Ag
Pd(II) Square Planar S-Pd
Ni(II) Square Planar / Octahedral S-Ni

Exploration of Donor Atom Versatility (S, O, N)

The structure of this compound inherently limits its donor atom versatility. The molecule contains two sulfur atoms—the thione sulfur and the thioether sulfur of the ring—but lacks oxygen or nitrogen atoms. Therefore, its coordination chemistry is primarily dictated by the sulfur atoms.

The thione sulfur is the more effective donor due to the higher electron density and accessibility of its lone pairs. The thioether sulfur within the ring is a significantly weaker Lewis base and is less likely to participate in coordination, except in cases where the thione group is already coordinated and a chelating effect is possible, or with highly oxophilic metals under specific conditions. In some complexes involving heterocyclic thiones, C-S bond rupture can occur, leading to the formation of different ligand structures and new coordination motifs. ias.ac.in

Radical Reactions and Polymerization Applications

The thione group can participate in radical reactions, and the strained ring structure suggests potential for ring-opening polymerization.

Radical Reactions: The C=S double bond can undergo radical addition reactions. A radical species can add to the thiocarbonyl carbon, generating a new radical on the sulfur atom. This intermediate can then propagate a radical chain reaction. libretexts.org For example, the addition of thiols to diene systems can proceed via a radical mechanism. rsc.org Such reactivity could be exploited to graft this compound onto polymer backbones or to initiate other radical-mediated transformations.

Polymerization Applications: Ring-opening polymerization (ROP) is a viable pathway for producing polymers from cyclic monomers. Thiolactones, the oxygen-containing analogs of this compound, are known to undergo ROP. Similarly, this compound could potentially be polymerized via anionic, cationic, or coordination-insertion ROP mechanisms.

Another relevant polymerization technique is the thiol-Michael addition polymerization, which involves the reaction of thiols with electron-deficient double bonds. rsc.org Derivatives of this compound, created through ring-opening, could serve as monomers in such step-growth polymerizations to create poly(β-thioether esters) or related materials. rsc.org Furthermore, nitroxide-mediated polymerization (NMP) has been used to create well-defined polymers from lactone-functionalized monomers for applications such as photoresists, suggesting a pathway for creating advanced materials from functionalized thiolane derivatives. mdpi.com

The search yielded results for related classes of compounds, such as cyclic dithiocarbonates and thionolactones, and general principles of radical reactions and polymerizations. However, no literature containing specific experimental data, detailed research findings, or data tables for the direct radical additions or copolymerization studies of this compound could be located.

Therefore, it is not possible to provide the requested article with the specified content and structure for the compound "this compound" based on the currently available scientific literature.

Advanced Spectroscopic Characterization Techniques for 5 Methylthiolane 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 5-Methylthiolane-2-thione. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Environments

High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different proton and carbon environments in the molecule.

¹H NMR: A ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton. For this compound, one would expect to see signals corresponding to the methyl group protons, the methine proton at the 5-position, and the methylene (B1212753) protons at the 3- and 4-positions of the thiolane ring. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, helping to piece together the proton framework.

¹³C NMR: A ¹³C NMR spectrum would display a signal for each unique carbon atom. This would include the carbon of the methyl group, the three distinct carbons of the thiolane ring, and the characteristic downfield signal of the thione (C=S) carbon.

Hypothetical ¹H NMR Data Table for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
CH₃ ~1.3 Doublet (d)
H3 ~2.8 - 3.0 Multiplet (m)
H4 ~2.0 - 2.4 Multiplet (m)

Hypothetical ¹³C NMR Data Table for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=S (C2) ~200 - 220
CH₂ (C3) ~35 - 45
CH₂ (C4) ~25 - 35
CH (C5) ~40 - 50

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). It would confirm the connectivity between the H5 proton and the H4 protons, and between the H4 and H3 protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects correlations between protons that are close in space, regardless of whether they are bonded. This is the primary method for determining the stereochemistry of the methyl group at the C5 position—whether it is on the same side (cis) or opposite side (trans) of the ring relative to other ring protons.

Dynamic NMR Studies for Conformational Analysis

The five-membered thiolane ring is not planar and exists in dynamic equilibrium between various puckered conformations, such as envelope and twist forms. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, would be used to study these conformational changes. By analyzing how the NMR signals broaden, coalesce, and resharpen with temperature, it would be possible to determine the energy barriers for ring inversion and identify the most stable conformation of the this compound molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most characteristic absorption bands would be used to identify its key functional groups.

Hypothetical FT-IR Data Table for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850 - 2960 C-H stretching Aliphatic (CH, CH₂, CH₃)
1450 - 1470 C-H bending Aliphatic (CH₂, CH₃)
1050 - 1250 C=S stretching Thione

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds. A Raman spectrum of this compound would also show characteristic peaks for C-H and C-S vibrations. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, may show a strong signal in the Raman spectrum, providing confirmatory evidence for the thione group.

Advanced IR Techniques (e.g., Attenuated Total Reflection IR, Photoacoustic IR)

Advanced Infrared (IR) spectroscopy techniques offer significant advantages for the analysis of compounds like this compound, providing detailed information about its molecular vibrations and functional groups with minimal sample preparation.

Attenuated Total Reflection (ATR) IR: ATR-IR is a versatile technique that enables the direct analysis of solid or liquid samples. udel.edunist.gov In this method, an IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small depth into the sample placed in close contact with the crystal. udel.edu This interaction allows for the acquisition of an IR spectrum of the sample's surface. For this compound, ATR-IR would be ideal for obtaining a rapid, high-quality spectrum of its vibrational modes.

The key functional groups and bonds within this compound would produce characteristic absorption bands. The most notable of these is the thiocarbonyl (C=S) stretching vibration. Unlike the carbonyl (C=O) group which absorbs strongly around 1700-1750 cm⁻¹, the C=S stretch is weaker and appears at a lower frequency, typically in the 1200-1050 cm⁻¹ region for thioureas and related compounds. tandfonline.com The exact position is sensitive to the molecular environment. tandfonline.comresearchgate.net Ring strain in the five-membered ring is expected to influence this frequency, similar to how it affects cyclic ketones. libretexts.orgmsu.edu Other expected vibrations include C-H stretching from the methyl and methylene groups, various bending modes, and C-S single bond stretching.

Photoacoustic (PA) IR Spectroscopy: Photoacoustic IR spectroscopy is another advanced technique that measures the absorption of infrared radiation by detecting the sound generated when the sample is heated by the absorbed light. This method is particularly useful for analyzing opaque or highly scattering samples. While no specific PA-IR studies on this compound are documented, its application would follow the general principles of the technique, providing an alternative method to conventional transmission or ATR for obtaining its infrared spectrum.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch (Aliphatic) 2850-3000 Strong
CH₂/CH₃ Bend (Scissoring/Asymmetric) 1375-1470 Medium
C=S Stretch (Thiocarbonyl) 1050-1250 Medium-Strong
C-S Stretch 600-800 Medium-Weak

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•⁺). pg.edu.pl This high-energy process often induces extensive fragmentation, providing a characteristic "fingerprint" for the molecule. wikipedia.orgrsc.org For this compound (C₅H₈S₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the M•⁺ of this compound is predicted to follow pathways that generate stable fragments. Key fragmentation routes would likely involve:

α-cleavage: Cleavage of the bond adjacent to the sulfur atom, leading to the loss of a methyl radical (•CH₃) to form a stable cation.

Ring Cleavage: The five-membered ring can open and subsequently fragment, leading to the loss of neutral molecules like ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Loss of H₂S: Rearrangement followed by the elimination of a hydrogen sulfide (B99878) molecule.

Loss of CS: Cleavage leading to the loss of carbon monosulfide.

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. pressbooks.pubuc.edu It is particularly useful for polar or thermally fragile molecules. When analyzed by ESI-MS in positive ion mode, this compound would primarily be observed as its protonated molecule, [M+H]⁺. This technique is excellent for confirming the molecular weight of the compound.

Predicted EI-MS Fragmentation of this compound (M.W. = 132.26)

m/z (Predicted) Ion Structure / Identity Fragmentation Pathway
132 [C₅H₈S₂]•⁺ Molecular Ion (M•⁺)
117 [C₄H₅S₂]⁺ Loss of •CH₃
104 [C₄H₈S]•⁺ Loss of CS
99 [C₅H₇S]⁺ Loss of •SH
74 [C₂H₂S₂]•⁺ Ring fragmentation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). utoronto.carsc.org This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas (isobars).

For this compound, HRMS would provide a precise mass measurement, confirming its elemental formula as C₅H₈S₂. This capability is crucial for differentiating it from other potential compounds that might have a similar integer mass.

HRMS Data for Distinguishing Isobaric Compounds

Elemental Formula Compound Class Example Nominal Mass (Da) Monoisotopic Exact Mass (Da)
C₅H₈S₂ This compound 132 132.00674
C₈H₁₂N₂ Diamino-xylene 132 132.10005

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to gain detailed structural information. libretexts.orgmsu.edu In a typical MS/MS experiment, a specific precursor (or parent) ion is selected, fragmented (often via collision-induced dissociation, CID), and the resulting product (or daughter) ions are analyzed. libretexts.org

For this compound, the protonated molecule [M+H]⁺ (m/z 133) generated by ESI could be selected as the precursor ion. Subjecting this ion to CID would induce fragmentation, and the resulting product ions would provide definitive evidence for the compound's structure, including the connectivity of the ring, the position of the methyl group, and the thiocarbonyl function. The fragmentation of cyclic peptides and other cyclic structures in MS/MS can be complex but yields valuable structural data. masterorganicchemistry.comshimadzu.com

Predicted MS/MS Transitions for [C₅H₈S₂ + H]⁺

Precursor Ion (m/z) Collision Energy Predicted Product Ions (m/z) Corresponding Neutral Loss
133.0145 Variable 118.0 CH₃
133.0145 Variable 99.0 H₂S
133.0145 Variable 89.0 CS

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis absorption properties of this compound are dominated by the thiocarbonyl group (C=S), which acts as the primary chromophore. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. libretexts.org The C=S group contains both π electrons (in the double bond) and non-bonding (n) electrons (lone pairs on the sulfur atom).

Two main electronic transitions are expected for the thiocarbonyl chromophore:

n → π* Transition: An electron from a non-bonding orbital (n) is promoted to an anti-bonding π orbital (π*). For thiocarbonyls, this is a relatively low-energy transition, resulting in an absorption band at a longer wavelength, often in the visible or near-UV region. This transition is typically weak (low molar absorptivity, ε).

π → π* Transition: An electron from a bonding π orbital is excited to an anti-bonding π* orbital. This is a higher-energy transition, leading to a strong absorption band at a shorter wavelength, usually in the UV region. shimadzu.com

As the extent of conjugation increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift). utoronto.ca Since this compound lacks further conjugation, its absorption maxima are expected to be characteristic of a simple, cyclic alkyl thiolactone.

Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λₘₐₓ Range (nm) Relative Intensity (ε) Orbital Origin
n → π* 350-450 Low Non-bonding (S lone pair) → π* (C=S)

Solvent Effects and Hypsochromic/Bathochromic Shifts

The interaction between a solute and the surrounding solvent molecules can influence the electronic transitions of the solute, leading to shifts in its absorption spectrum. This phenomenon, known as solvatochromism, can result in either a hypsochromic shift (blue shift) to a shorter wavelength or a bathochromic shift (red shift) to a longer wavelength. The direction and magnitude of these shifts depend on the polarity of the solvent and the nature of the electronic transition.

For this compound, the presence of a chromophore, likely involving the thione group (C=S), would be expected to give rise to electronic transitions, such as n → π* and π → π* transitions. The energy levels of the molecular orbitals involved in these transitions can be stabilized or destabilized by the solvent.

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift for n → π* transitions. This is because polar solvents can stabilize the non-bonding (n) orbital, which is typically the ground state for this transition, more than the anti-bonding π* orbital (the excited state). This increased stabilization of the ground state widens the energy gap between the n and π* orbitals, requiring higher energy (shorter wavelength) photons to induce the transition.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity can sometimes cause a bathochromic shift. In this case, the excited state (π*) is often more polar than the ground state (π) and is therefore more stabilized by polar solvents. This stabilization of the excited state reduces the energy gap for the transition, resulting in absorption at a longer wavelength.

A systematic study of the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water) would be necessary to experimentally determine the nature of its electronic transitions and the influence of solvent polarity. However, no such experimental data has been reported.

A hypothetical data table illustrating how such results would be presented is shown below.

SolventPolarity Index (ET(30))λmax (nm)Shift Type
Hexane31.0Data not available-
Chloroform39.1Data not availableData not available
Ethanol51.9Data not availableData not available
Water63.1Data not availableData not available

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a well-ordered single crystal of this compound would be required.

The process involves mounting a single crystal on a diffractometer and bombarding it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For a chiral molecule like this compound, which has a stereocenter at the 5-position, SC-XRD can be used to determine its absolute configuration (R or S).

The crystallographic data obtained from an SC-XRD experiment would include:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.

Currently, no published reports of a single-crystal X-ray diffraction study on this compound are available. A hypothetical table of crystallographic data is presented below to illustrate the expected format of such findings.

ParameterValue
Empirical formulaC5H8S2
Formula weightData not available
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? °
VolumeData not available
ZData not available
Density (calculated)Data not available

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline phases of a bulk sample. Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is a fingerprint of the crystalline material and can be used for:

Phase Identification: Comparing the experimental pattern to a database of known patterns.

Purity Assessment: Detecting the presence of crystalline impurities.

Lattice Parameter Refinement: Obtaining precise unit cell dimensions.

For this compound, a PXRD analysis would reveal whether a synthesized sample is crystalline and could be used to identify its specific crystalline form (polymorph). However, no experimental powder diffraction patterns for this compound have been reported in the scientific literature.

Computational Chemistry and Theoretical Studies of 5 Methylthiolane 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 5-Methylthiolane-2-thione. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure through geometry optimization. This process would involve finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

Once the optimized geometry is obtained, further DFT calculations could elucidate its electronic structure. This would include analyzing the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's reactivity and kinetic stability.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more accurate description of its electronic structure compared to DFT. While computationally more demanding, these methods are valuable for benchmarking the results obtained from DFT and for obtaining highly reliable predictions of molecular properties.

Quantum chemical calculations can predict various spectroscopic parameters for this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would aid in the interpretation of experimental NMR spectra.

Furthermore, the calculation of vibrational frequencies would provide a theoretical infrared (IR) spectrum. By comparing the computed spectrum with an experimental one, researchers can confirm the structure of the molecule and assign specific vibrational modes to the observed absorption bands.

Calculations of electronic transitions would yield a theoretical UV-Vis spectrum, providing insights into the electronic excitations of the molecule and helping to understand its photophysical properties.

Theoretical calculations are invaluable for studying the reaction mechanisms involving this compound. By applying Transition State Theory, computational chemists can locate the transition state structures for various potential reactions. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes.

The thiolane ring in this compound is not planar and can adopt various conformations. MD simulations would allow for the exploration of the conformational landscape of this molecule. By simulating its behavior over a period of time, researchers could identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the shape of the molecule influences its physical and chemical properties.

Solvent Effects and Intermolecular Interactions

The chemical environment profoundly influences a molecule's properties and reactivity. Computational models are essential for dissecting these complex interactions.

Solvent Effects: The choice of solvent can alter a molecule's conformational stability and reaction pathways. For thiones, a key phenomenon influenced by the solvent is thione-thiol tautomerism. Computational studies on related systems, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, have shown that polar solvents can stabilize one tautomer over another. researchgate.net Using the Polarizable Continuum Model (PCM), researchers can simulate the bulk electrostatic effect of a solvent. researchgate.netasianresassoc.org For this compound, such models would predict how its dipole moment and the stability of its potential tautomers shift in solvents of varying polarity, such as water, ethanol, or chloroform. researchgate.net For instance, polar protic solvents capable of hydrogen bonding might significantly stabilize the thione form through specific interactions with the sulfur atom. researchgate.net

Chemometric and Data Analytical Approaches in Spectroscopic Research

Spectroscopic techniques like infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy yield complex datasets that can be difficult to interpret directly. Chemometrics offers multivariate statistical methods to extract meaningful chemical information from this data. researchgate.net

Principal Component Analysis (PCA) for Spectral Data Interpretation

Principal Component Analysis (PCA) is an unsupervised dimensionality-reduction technique used to identify the main sources of variation within a set of spectra. doaj.org By transforming the original variables (e.g., absorbance at each wavelength) into a smaller set of uncorrelated variables called principal components (PCs), PCA can reveal clustering, trends, and outliers in the data. rsc.orgnih.gov

When analyzing spectroscopic data of samples containing this compound under different conditions (e.g., varying concentrations or solvent environments), PCA could be employed to:

Identify Spectral Patterns: The "loadings" plots from PCA show which spectral regions (wavelengths or wavenumbers) are most influential in differentiating the samples.

Classify Samples: The "scores" plot visualizes the relationships between samples, grouping those with similar spectral features. This could be used to discriminate between different isomeric forms or reaction states. researchgate.net

For example, in a study monitoring a reaction involving this compound, PCA could track the progress by showing how the sample scores move from a region representing reactants to a region representing products.

Table 1: Illustrative Principal Component Analysis (PCA) Results for a Hypothetical Spectroscopic Dataset This table demonstrates how PCA might be used to show the variance explained by the first few principal components in a hypothetical analysis of sulfur-containing compounds.

Principal ComponentEigenvalue% Variance ExplainedCumulative % Variance Explained
PC115.678.0%78.0%
PC23.216.0%94.0%
PC30.84.0%98.0%

Multivariate Curve Resolution – Alternating Least Squares (MCR-ALS) for Component Analysis

Multivariate Curve Resolution–Alternating Least Squares (MCR-ALS) is a powerful chemometric technique for resolving mixed and overlapping signals in spectroscopic data. wordpress.com It decomposes a data matrix from a mixture into the pure spectral profiles of the individual components and their corresponding concentration profiles, even without prior knowledge of these profiles. tuwien.atnih.gov

For a system involving this compound, MCR-ALS could be applied to:

Resolve Co-eluting Chromatographic Peaks: In liquid chromatography coupled with spectroscopy (LC-DAD), MCR-ALS can separate the pure spectra of compounds that are not fully resolved chromatographically.

Monitor Reaction Intermediates: During a chemical reaction, MCR-ALS can identify and quantify the concentration profiles of reactants, products, and transient intermediates that may not be isolable. tuwien.at

Analyze Spectroscopic Imaging Data: For techniques like Raman imaging, MCR-ALS can generate chemical maps showing the spatial distribution of this compound and other components in a heterogeneous sample. csic.esresearchgate.net

The algorithm iteratively optimizes the spectral and concentration profiles under constraints such as non-negativity (since absorbance and concentration cannot be negative). wordpress.com

Table 2: Hypothetical Output from MCR-ALS Analysis of a Reaction Mixture This table illustrates the kind of output MCR-ALS provides, showing the resolved components and their contribution to the data's variance.

ComponentIdentityLack of Fit (%)% Variance Explained
1Starting Material2.599.8
2This compound (Product)2.599.8
3Reaction Intermediate2.599.8

Theoretical Descriptors for Structure-Reactivity Relationships

Quantum chemical calculations can provide a suite of numerical descriptors that correlate with a molecule's reactivity. malayajournal.org These descriptors, derived from Density Functional Theory (DFT), help in understanding and predicting chemical behavior. mdpi.com

For this compound, key theoretical descriptors would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). researchgate.netfrontiersin.org The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Global Reactivity Descriptors: Parameters like chemical hardness (η), softness (S), and the electrophilicity index (ω) provide a quantitative measure of a molecule's stability and reactivity. mdpi.comresearchgate.net For instance, a "soft" molecule with a low hardness value is typically more reactive.

Local Reactivity Descriptors (Fukui Functions): These descriptors identify which specific atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. frontiersin.org This is crucial for predicting regioselectivity in reactions involving the this compound ring.

By calculating these descriptors for this compound and its potential reactants, chemists can build robust structure-reactivity relationships to guide synthetic efforts and explain observed outcomes.

Table 3: Representative Theoretical Reactivity Descriptors for a Thiolane Derivative This illustrative table, based on general values for similar heterocyclic compounds, shows typical reactivity descriptors calculated using DFT.

DescriptorValue (eV)Interpretation
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3Chemical stability and reactivity
Hardness (η)2.65Resistance to change in electron distribution
Electrophilicity Index (ω)1.48Propensity to accept electrons

Advanced Methodologies and Specialized Analytical Techniques in Thiolane Thione Research

Coupled Chromatographic-Spectroscopic Techniques

The coupling of chromatographic separation with spectroscopic detection provides a powerful tool for the analysis of complex mixtures containing thiolane thiones.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 5-Methylthiolane-2-thione. imist.ma In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. imist.maacademicjournals.org The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

For purity assessment of a this compound sample, GC-MS can separate and identify impurities, even at trace levels. The peak area of the main compound relative to the total peak area of all components in the chromatogram allows for a quantitative estimation of purity. The choice of the GC column's stationary phase is critical and is selected based on the polarity of the analyte. For sulfur-containing compounds, a mid-polarity phase is often effective.

Table 1: Illustrative GC-MS Parameters for Thiolane Thione Analysis

Parameter Value
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium, 1.0 mL/min
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 40-400 amu

| Ion Source Temp. | 230 °C |

This table presents typical starting parameters for the GC-MS analysis of a volatile sulfur heterocycle like this compound. Actual parameters would require optimization.

For less volatile or thermally sensitive thiolane thione derivatives, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. HPLC separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column.

When coupled with a Diode Array Detector (DAD), HPLC can provide UV-Vis spectra for the separated components, aiding in their identification and quantification. The chromophore of the thione group (>C=S) in this compound would be expected to have a characteristic UV-Vis absorption.

For more definitive identification, coupling HPLC with a mass spectrometer (HPLC-MS) is employed. This provides molecular weight and fragmentation data for each separated peak, allowing for unambiguous structure elucidation. HPLC-MS is particularly valuable in analyzing crude reaction mixtures or extracts from natural sources.

Table 2: Example HPLC-DAD/MS Method for Thiolane Thione Analysis

Parameter Value
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient 5% B to 95% B over 20 min
Flow Rate 0.8 mL/min
DAD Wavelength 200-400 nm
MS Ionization Electrospray Ionization (ESI), Positive/Negative

| MS Mass Range | 50-500 m/z |

This table outlines a general-purpose HPLC method that could be adapted for the analysis of this compound and related compounds.

In-situ and Operando Spectroscopic Monitoring

Understanding the formation and transformation of this compound during a chemical reaction requires real-time monitoring techniques.

In-situ (in the reaction mixture) and operando (while the reaction is running) spectroscopy allows for the continuous tracking of reactant consumption, product formation, and the appearance of any transient intermediates. cam.ac.uk This provides invaluable kinetic and mechanistic insights that are often missed with traditional offline analysis. Techniques like Raman and infrared spectroscopy are particularly well-suited for this purpose. beilstein-journals.org

Attenuated Total Reflection (ATR) is a sampling technique frequently used with Fourier Transform Infrared (FTIR) spectroscopy for in-situ reaction monitoring. mt.com An ATR probe is inserted directly into the reaction vessel. An infrared beam is guided through a crystal (often diamond or silicon) at the probe's tip, where it creates an evanescent wave that penetrates a short distance into the reaction mixture. mt.com This allows for the acquisition of an IR spectrum of the liquid phase without interference from the bulk solution's opacity. mt.com

For the synthesis of this compound, ATR-FTIR could be used to monitor the disappearance of reactant-specific peaks and the emergence of peaks characteristic of the thione functional group (typically in the 1250-1050 cm⁻¹ region) and the thiolane ring vibrations. thepharmajournal.com

Table 3: Key Infrared Bands for Monitoring Thiolane Thione Synthesis via ATR-FTIR

Functional Group Reactant/Product Approximate Wavenumber (cm⁻¹)
C=O (lactone) Reactant (e.g., 5-Methyl-γ-valerolactone) 1770-1750
P=S (thionating agent) Reactant (e.g., Lawesson's reagent) 650-500
C=S (thione) Product (this compound) 1250-1050

This table provides a hypothetical example of key vibrational modes that could be tracked to monitor the conversion of a lactone to a thione.

Surface-Sensitive Spectroscopic Techniques

While less common for routine analysis, surface-sensitive techniques could be employed in specialized research areas involving this compound, such as its interaction with catalysts or its behavior at interfaces. Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical state of atoms at a surface. Surface-Enhanced Raman Spectroscopy (SERS) could be used to study the vibrational properties of the molecule when adsorbed onto a metal surface, potentially providing insights into its orientation and binding.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Elemental States

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique capable of determining the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. researchgate.net This makes it an invaluable tool for studying thin films or adsorbed layers of this compound on various substrates.

In a hypothetical XPS analysis of this compound, the primary regions of interest would be the S 2p, C 1s, and O 1s core levels. The binding energy of the photoemitted electrons provides a fingerprint for each element and its local chemical environment.

Research Findings:

While direct XPS studies on this compound are not prevalent in the reviewed literature, extensive research on analogous sulfur-containing organic compounds allows for a detailed prediction of the expected spectral features. Studies on thiols, disulfides, and thiophenes adsorbed on surfaces, particularly gold, provide a robust framework for interpretation. acs.orgacs.org

For this compound, two distinct sulfur environments are present: the endocyclic thioether-like sulfur (-S-) and the exocyclic thione sulfur (C=S). XPS is capable of distinguishing between these states due to differences in their electronic environments. Research on organic sulfur compounds indicates that S 2p3/2 binding energies are sensitive to the oxidation state and bonding of the sulfur atom. xpsfitting.comthermofisher.com For instance, thiolate species bound to a gold surface typically exhibit an S 2p3/2 peak at approximately 162 eV, while unbound thiols or disulfides show peaks at higher binding energies, around 163.5 to 164 eV. acs.orgnih.gov Sulfur in a higher oxidation state, such as in sulfonates, appears at even higher binding energies, around 168 eV. nih.govresearchgate.net

The C 1s spectrum of this compound would be expected to be complex, with overlapping peaks corresponding to the different carbon atoms in the molecule: the methyl group carbon (C-H, C-C), the carbons adjacent to the thioether sulfur (C-S-C), the carbon double-bonded to the thione sulfur (C=S), and the other aliphatic carbons in the ring.

Based on data from analogous compounds, the following table outlines the expected binding energies for the core levels of this compound.

Table 1: Predicted XPS Binding Energies for this compound

Core Level Functional Group Predicted Binding Energy (eV)
S 2p3/2 Thioether (-S-) ~163.3 - 164.0
Thione (C=S) ~162.0 - 163.0
C 1s C-C, C-H ~284.8 - 285.0
C-S ~285.5 - 286.5
C=S ~286.0 - 287.0

Note: These values are predictions based on data from structurally similar compounds and may vary depending on the specific experimental conditions and substrate.

The analysis of these binding energies would allow for a detailed characterization of the surface chemistry of this compound, including its orientation on a substrate and potential chemical transformations, such as oxidation.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed onto or very near to nanostructured metal surfaces, such as gold or silver. acs.orgnih.gov This enhancement, which can be several orders of magnitude, allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level. nih.govosti.gov

The SERS spectrum of this compound would be expected to provide a unique vibrational fingerprint, allowing for its identification and characterization. The enhancement of specific vibrational modes depends on their orientation and proximity to the SERS-active surface. Given the strong affinity of sulfur for gold and silver, the thiolane thione is an excellent candidate for SERS analysis. mdpi.com

Research Findings:

The key vibrational modes expected to be prominent in the SERS spectrum of this compound would include:

C=S stretching: This mode is expected to be a strong and characteristic band.

C-S stretching: Vibrations associated with the thioether linkage in the ring.

Ring deformation modes: Vibrations corresponding to the puckering and breathing of the five-membered ring.

C-H stretching and bending modes: Associated with the methyl group and the methylene (B1212753) groups in the ring.

The interaction with the metal surface can also lead to shifts in the positions of these vibrational bands compared to the normal Raman spectrum, providing information about the adsorption geometry. For instance, the facile cleavage of sulfur-sulfur and carbon-sulfur bonds has been observed in SERS studies of organic sulfides on silver. acs.org

The following table presents predicted characteristic Raman shifts for this compound based on SERS data from analogous compounds.

Table 2: Predicted SERS Vibrational Frequencies for this compound

Vibrational Mode Predicted Raman Shift (cm-1)
C-S Stretching 600 - 750
C=S Stretching 1000 - 1150
Ring Deformation 800 - 1000
C-H Bending 1300 - 1470
C-H Stretching 2800 - 3000

Note: These are predicted frequency ranges based on data from similar sulfur-containing organic molecules and can be influenced by the SERS substrate and adsorption conditions.

The high sensitivity of SERS makes it a promising technique for the trace detection of this compound in various matrices, which is of significant interest in fields such as food chemistry and environmental analysis.

Future Research Directions and Unexplored Avenues for 5 Methylthiolane 2 Thione Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-Methylthiolane-2-thione is foundational to any further investigation of its properties and reactivity. While classical thionation methods exist, future research should focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

A primary avenue for exploration is the direct thionation of the corresponding lactone, γ-valerolactone. Lawesson's reagent is a well-established and versatile reagent for the thionation of carbonyl compounds, including esters and lactones. nih.govorganic-chemistry.org Microwave-assisted, solvent-free thionation of γ-lactones using Lawesson's reagent has been shown to be an efficient method. researchgate.net Adapting this methodology to γ-valerolactone could provide a straightforward and high-yielding route to this compound.

Furthermore, the stereospecific synthesis of thiazolidine-2-thiones from iodoalkanecarbamates suggests that stereocontrolled routes to substituted thiolane-2-thiones could be developed. clockss.org Investigating chiral catalysts or starting from enantiomerically pure precursors could lead to the selective synthesis of specific stereoisomers of this compound, which is crucial for potential biological applications.

Starting MaterialProposed Reagent/MethodPotential ProductKey Area of Research
γ-ValerolactoneLawesson's Reagent (Microwave, Solvent-Free)This compoundEfficiency and Green Chemistry
Enantiopure γ-Valerolactone derivativeChiral Thionating AgentEnantiopure this compoundStereoselective Synthesis
Substituted ThioamidesSelf-condensation (I2, K2CO3)Substituted Thiophene-2,4-diamines (analogy)Novel Ring-Forming Strategies

Exploration of Underexplored Reaction Pathways and Selectivity Control

The reactivity of the thiocarbonyl group in this compound opens up a plethora of possibilities for currently unexplored reaction pathways. A significant area for future investigation is its participation in various cycloaddition reactions. Thiones are known to participate in [4+2] cycloadditions, and a theoretical study on the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloadditions with strained alkynes highlights the potential for these reactions. rsc.orgnih.gov Investigating the Diels-Alder and hetero-Diels-Alder reactions of this compound with a variety of dienophiles could lead to the synthesis of novel polycyclic sulfur-containing heterocycles. mdpi.comrsc.org

Another promising avenue is the exploration of 1,3-dipolar cycloadditions involving thiocarbonyl ylides generated from this compound. acs.org The trapping of these transient intermediates with various dipolarophiles could yield a diverse range of complex heterocyclic structures. uzh.chresearchgate.netuzh.ch

Controlling the selectivity of these reactions is a key challenge and a significant area for future research. The use of chiral catalysts in asymmetric reactions of cyclic enones and other systems has been well-documented and could be applied to reactions involving this compound to achieve high levels of stereocontrol. mdpi.comnih.govmdpi.com Furthermore, computational studies, such as Density Functional Theory (DFT), can be employed to understand and predict the regio- and stereoselectivity of these reactions. mdpi.com

Reaction TypePotential ReactantPotential ProductResearch Focus
[4+2] CycloadditionDienophiles (e.g., maleimides, acetylenes)Polycyclic Thiophene DerivativesNovel Heterocycle Synthesis
1,3-Dipolar CycloadditionDipolarophiles (e.g., alkenes, alkynes)Spirocyclic Thiolane DerivativesAccess to Complex Scaffolds
Asymmetric Michael Additionα,β-Unsaturated CompoundsChiral Thiolane AdductsStereoselectivity Control

Advanced Characterization of Transient Species and Reaction Intermediates

Many of the proposed reaction pathways for this compound will likely involve highly reactive and short-lived intermediates, such as thiocarbonyl ylides. A crucial area of future research will be the advanced characterization of these transient species to gain a deeper understanding of the reaction mechanisms.

Modern spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates. sciencepublishinggroup.comresearchgate.net Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting and characterizing transient charged intermediates. nih.gov

Chemical trapping experiments are another effective method for indirectly observing reactive intermediates. By introducing a trapping agent that reacts specifically with the transient species, a stable product can be formed and characterized, providing evidence for the existence of the intermediate. uzh.chresearchgate.netuzh.ch

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These tools can be applied to the study of this compound to accelerate the discovery of new derivatives and synthetic routes.

Machine learning can also be utilized to predict the properties of novel sulfur compounds, aiding in the design of molecules with desired characteristics. nih.gov

AI/ML ApplicationResearch GoalPotential Impact
Retrosynthesis PredictionDesign of efficient synthetic routes to this compound derivatives.Reduced experimental effort and resource consumption.
Reaction Outcome PredictionExploration of the chemical space of this compound's reactivity.Faster discovery of new reactions and compounds.
Property PredictionIn silico screening of novel derivatives for desired properties.Focused synthesis of compounds with high potential for specific applications.

Theoretical Prediction and Validation of Novel Thiolane Thione Derivatives

Theoretical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting the properties and reactivity of molecules. coe.edu In the context of this compound, DFT can be used to investigate its electronic structure, stability, and spectroscopic properties.

Furthermore, DFT calculations can be employed to model reaction mechanisms and predict the structures and energies of transition states and intermediates. whiterose.ac.ukmdpi.com This information is invaluable for understanding the factors that control reaction selectivity and for designing experiments to favor the formation of desired products.

Theoretical MethodApplicationResearch Objective
Density Functional Theory (DFT)Calculation of electronic structure and properties.Understanding the fundamental characteristics of this compound.
DFT with Solvation ModelsModeling of reaction pathways in solution.Predicting reaction outcomes and selectivity.
Molecular Dynamics (MD)Simulation of conformational dynamics.Investigating the flexibility and interactions of novel derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methylthiolane-2-thione, and how can its purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves cyclization reactions with sulfur-containing precursors. For example, refluxing thioamide derivatives with carbon disulfide (CS₂) under basic conditions (e.g., KOH) can yield thione products, followed by purification via recrystallization (e.g., methanol) . Purity validation requires spectroscopic techniques (¹H/¹³C NMR, FT-IR) and chromatographic methods (TLC or HPLC). Melting point determination and elemental analysis (C, H, N, S) further confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Compare results with baseline spectroscopic data to identify decomposition products . Include inert atmosphere storage (argon/vacuum) as a control .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) can model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potentials . Validate computational results against experimental UV-Vis spectra and X-ray crystallography data. Discrepancies may arise from solvent effects or relativistic corrections for sulfur atoms, requiring iterative refinement of computational parameters .

Q. How can researchers resolve contradictions between experimental reactivity data and theoretical predictions for this compound?

  • Methodological Answer : Triangulate data by repeating experiments under controlled conditions (e.g., solvent polarity, temperature) and comparing with multiple computational models (e.g., MP2, CCSD(T)). For example, if nucleophilic substitution rates deviate from DFT predictions, assess solvent interactions via COSMO-RS models or experimental solvatochromic studies . Use sensitivity analysis to identify critical variables (e.g., steric effects, electron delocalization) .

Q. What experimental designs are recommended to study the tautomeric behavior of this compound in solution?

  • Methodological Answer : Employ variable-temperature NMR (VT-NMR) to monitor proton shifts indicative of tautomeric equilibria. Solvent-dependent UV-Vis spectroscopy can track electronic transitions linked to tautomerization. Pair with computational free-energy calculations (e.g., Gibbs free energy differences using DFT-MD simulations) to map energy barriers between tautomers .

Data Analysis & Research Design

Q. How should researchers design a study to investigate the catalytic role of this compound in organometallic reactions?

  • Methodological Answer : Adopt a mixed-methods approach:

  • Quantitative : Measure reaction kinetics (e.g., turnover frequency, activation energy) via in situ IR or GC-MS.
  • Qualitative : Characterize intermediate species using ESI-MS or XAS (X-ray Absorption Spectroscopy).
  • Triangulate findings with mechanistic DFT studies to propose catalytic cycles .

Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic data across multiple batches of this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify batch-specific variations in NMR/FT-IR spectra. Use ANOVA to assess significance of impurities or solvent residues detected via HPLC. Include batch-to-batch reproducibility metrics (e.g., RSD < 2%) in reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.